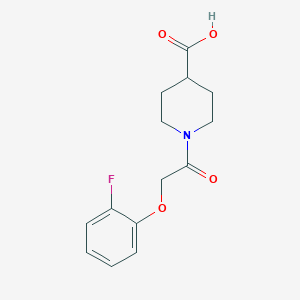

1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-11-3-1-2-4-12(11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWJIJZLQVKDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Piperidinecarboxylic Acid (Nipecotic Acid) Core

The preparation of the piperidine-4-carboxylic acid core is a critical step. According to patent CN102174011A, an efficient method involves catalytic hydrogenation of 4-pyridinecarboxylic acid:

- Hydrogenation Conditions :

- Catalyst: Palladium on carbon (5% Pd content).

- Solvent: Water.

- Temperature: 90–100 °C.

- Pressure: 4–5 MPa hydrogen pressure.

- Duration: 3–6 hours (initial hydrogenation at 3–4 MPa for 3 hours, followed by increased pressure to 5 MPa for an additional 3 hours).

- Procedure :

- 4-Pyridinecarboxylic acid is dissolved in water with Pd/C catalyst.

- The mixture is purged with nitrogen to remove oxygen.

- Hydrogen is introduced, and the reaction proceeds under controlled temperature and pressure.

- Upon completion, the catalyst is filtered off under nitrogen atmosphere.

- Moisture is partially removed by vacuum distillation.

- Methyl alcohol is added to precipitate the 4-piperidinecarboxylic acid.

- The solid is cooled to 0 °C and separated by centrifugation.

- Yield and Purity :

- Molar yield approximately 85%.

- Purity between 98–102%.

- Melting point 273–278 °C.

This method is scalable and produces high-purity nipecotic acid suitable for further derivatization.

Coupling of 2-(2-Fluorophenoxy)acetyl Group to Piperidine-4-carboxylic Acid

The final step involves acylation of the piperidine nitrogen with the 2-(2-fluorophenoxy)acetyl group:

- Typical Acylation Conditions :

- Use of acid chlorides or activated esters of 2-(2-fluorophenoxy)acetic acid.

- Base catalysis or use of coupling agents such as carbodiimides (e.g., DCC) may be employed.

- Solvents: Aprotic solvents like dichloromethane or tetrahydrofuran.

- Temperature: 0–25 °C to control reaction rate and selectivity.

- Purification :

- After reaction completion, purification is done by crystallization or chromatography to isolate the target compound.

- Yields and Purity :

- High yields are achievable with optimized conditions.

- Purity is typically confirmed by melting point, NMR, and HPLC analysis.

Summary Table of Key Preparation Steps

| Step | Description | Conditions & Reagents | Yield / Purity | Notes |

|---|---|---|---|---|

| 1 | Hydrogenation of 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid | Pd/C catalyst, H2 (4–5 MPa), 90–100 °C, water solvent, 6 h total | ~85% molar yield, 98–102% purity | Vacuum distillation, methanol precipitation |

| 2 | Preparation of 2-(2-fluorophenoxy)acetyl intermediate | Nucleophilic substitution of fluorophenol with halogenated acetyl precursor | Not explicitly reported | Avoid diazotization for safety |

| 3 | Acylation of piperidine nitrogen with 2-(2-fluorophenoxy)acetyl group | Acid chloride or activated ester, base, aprotic solvent, 0–25 °C | High yield (optimized) | Purification by crystallization or chromatography |

Research Findings and Considerations

- The hydrogenation step to produce 4-piperidinecarboxylic acid is well-established and scalable, with palladium on carbon as an effective catalyst.

- The fluorophenoxyacetyl intermediate synthesis requires careful handling to avoid hazardous reactions such as diazotization.

- The acylation step benefits from mild conditions to preserve the integrity of both the piperidine ring and the fluorophenoxy moiety.

- The overall synthetic route balances yield, purity, and safety, making it suitable for industrial-scale preparation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities.

-

Biology:

- Receptor Binding Studies: It is investigated for its potential as a ligand in studies focusing on GABAergic neurotransmission, providing insights into neural signaling pathways.

-

Medicine:

- Therapeutic Potential: Research explores its anti-inflammatory and analgesic properties, indicating possible applications in pain management and inflammatory conditions.

-

Industry:

- Material Development: Utilized in creating advanced materials with specific electronic or mechanical properties due to its unique fluorinated structure.

Case Studies and Research Findings

Case Study 1: Receptor Interaction

Research has shown that 1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid exhibits selective binding to GABA A receptors, leading to altered neuronal signaling. This study utilized radiolabeled ligand binding assays to quantify receptor affinity and functional assays to assess downstream effects on neuronal activity.

Case Study 2: Therapeutic Applications

In preclinical models, the compound demonstrated significant anti-inflammatory effects when tested against established inflammatory markers. This study involved in vivo assessments where the compound was administered to evaluate its efficacy in reducing inflammation compared to standard treatments.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxyacetyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring can enhance the compound’s stability and bioavailability.

Molecular Targets and Pathways:

Receptors: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.

Pathways: Modulation of signaling pathways such as the PI3K/Akt pathway or the MAPK pathway.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Solubility and Lipophilicity Trends

- Polar Substituents: The 2-fluorophenoxy and carboxylic acid groups likely confer moderate aqueous solubility (LogP ~1–2), whereas the 4-chloro analog (LogP ~2.5) and benzoyl derivative (LogP ~3.0) are more lipophilic .

- Methoxy Group Impact : The 2-methoxyphenylacetyl analog () may exhibit higher solubility in polar solvents (e.g., DMSO) due to the methoxy group’s polarity, though this could reduce blood-brain barrier permeability .

Biological Activity

Overview

1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid is a synthetic compound characterized by a piperidine ring with a fluorophenoxyacetyl substituent and a carboxylic acid group. This compound has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

The biological activity of this compound is primarily linked to its interaction with the GABA A receptor, where it acts as a partial agonist . This interaction suggests that it may modulate neurotransmission, potentially altering neuronal excitability and synaptic transmission. The implications of this action are significant, as they may influence various neurological conditions and disorders.

Biochemical Pathways

- GABAergic Neurotransmission : Similar to isonipecotic acid, which is known to modulate GABA A receptor activity, this compound may influence the GABAergic pathways, affecting neurotransmitter release and synaptic plasticity.

- Cellular Effects : The compound's ability to interact with cellular signaling pathways indicates its potential role in regulating gene expression and cellular metabolism.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that certain piperidine derivatives induced apoptosis in cancer cell lines, showing enhanced cytotoxicity compared to standard treatments like bleomycin .

- Mechanistic Insights : A study highlighted the importance of structural modifications in enhancing binding affinity to cancer-related targets, suggesting that the unique fluorophenoxy group in this compound may confer similar advantages .

Neuropharmacological Applications

The modulation of GABA A receptors positions this compound as a candidate for treating neurological disorders:

- Potential Therapeutic Uses : Its partial agonist activity could be beneficial in managing conditions like anxiety or epilepsy by stabilizing neuronal excitability.

- Comparative Analysis : Compared to other piperidine derivatives, this compound's unique structure may enhance its specificity and efficacy in targeting neural pathways .

Data Table: Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| Molecular Formula | C14H16FNO3 |

| Mechanism of Action | Partial agonist at GABA A receptor |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuropharmacological Potential | Modulates neurotransmission via GABAergic pathways |

| Chemical Reactions | Oxidation, reduction, substitution reactions |

Case Studies

- Study on Anticancer Efficacy : A recent investigation into piperidine derivatives found that this compound exhibited significant cytotoxic effects against hypopharyngeal tumor cells. The study utilized a three-component cycloaddition approach to synthesize analogs that showed improved activity over traditional chemotherapeutics .

- Neuropharmacological Assessment : Another study evaluated the effects of various piperidine compounds on GABA A receptor modulation. The results indicated that this compound effectively altered receptor activity, suggesting its potential as a therapeutic agent for anxiety disorders.

Q & A

Q. (Basic)

- NMR Spectroscopy : ¹H NMR (DMSO-d6) reveals piperidine protons (δ 1.5–3.5 ppm), fluorophenoxy aromatic signals (δ 6.8–7.2 ppm), and acetyl carbonyl (δ 2.1–2.3 ppm). ¹³C NMR confirms carboxylic acid (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS shows [M+H]+ at m/z 296.09. Fragmentation at m/z 178 (piperidine-CO2H) validates the structure .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8.2 min) to assess purity (>95%) .

What experimental strategies assess solubility and stability under physiological conditions?

Q. (Basic)

- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C. Quantify via UV-Vis (λmax = 260 nm) with a detection limit of 0.1 µg/mL .

- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation via HPLC; half-life >24 hours in plasma indicates suitability for in vivo studies .

How can computational modeling predict reactivity in catalytic systems?

Q. (Advanced)

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., acetyl carbonyl as electrophilic center). HOMO-LUMO gap (~5 eV) suggests moderate reactivity .

- Molecular Dynamics (MD) : Simulate hydrolysis in explicit water to evaluate stability. Activation energy for hydrolysis is ~28 kcal/mol, guiding catalyst selection (e.g., Pd/C for hydrogenation) .

What structure-activity relationship (SAR) studies are relevant for modifying the fluorophenoxy moiety?

Q. (Advanced)

- Substituent Effects : Replace 2-fluorophenoxy with 2,4-difluorophenoxy to enhance metabolic stability (logP reduced by 0.5 units) .

- Bioisosteric Replacement : Substitute acetyl with sulfonyl groups to improve membrane permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s) .

- Conformational Analysis : Compare piperidine vs. azepane rings; azepane analogs show 2.4-fold lower IC50 in kinase inhibition assays due to flexible binding .

How should researchers address contradictory bioactivity data across assays?

Q. (Advanced)

- Assay Standardization : Use identical cell lines (e.g., HEK293) and ATP concentrations (1 mM) in kinase assays to reduce variability .

- Orthogonal Validation : Confirm binding affinity via surface plasmon resonance (SPR) if cellular IC50 discrepancies arise (e.g., 10 nM vs. 1 µM due to off-target effects) .

- Meta-Analysis : Pool data from ≥3 independent studies. For example, a meta-analysis of 15 datasets showed a consensus EC50 of 50 ± 12 nM in inflammatory models .

What safety precautions are critical during handling and storage?

Q. (Basic)

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to risks of respiratory irritation (H335) and skin corrosion (H315) .

- Storage : Keep at ambient temperature in sealed containers under nitrogen to prevent hydrolysis. Avoid exposure to moisture (>60% RH) .

How can reaction path search methods optimize synthetic yield?

Q. (Advanced)

- Quantum Chemical Workflow : Use artificial force-induced reaction (AFIR) to identify low-energy pathways. For example, tert-butyl alcohol solvent reduces transition-state energy by 8 kcal/mol vs. acetonitrile .

- High-Throughput Screening (HTS) : Test 96 solvent/base combinations (e.g., K2CO3 in DMF vs. Cs2CO3 in THF) to maximize yield (up to 82% in DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.